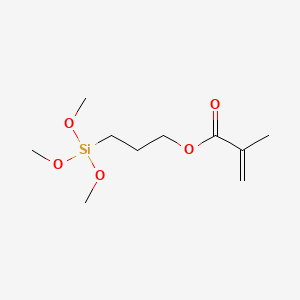

3-(Trimethoxysilyl)propyl methacrylate

CAS No.: 2530-85-0

Cat. No.: VC1672181

Molecular Formula: C10H20O5Si

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2530-85-0 |

|---|---|

| Molecular Formula | C10H20O5Si |

| Molecular Weight | 248.35 g/mol |

| IUPAC Name | 3-trimethoxysilylpropyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 |

| Standard InChI Key | XDLMVUHYZWKMMD-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OCCC[Si](OC)(OC)OC |

| Canonical SMILES | CC(=C)C(=O)OCCC[Si](OC)(OC)OC |

| Boiling Point | 190 °C |

| Colorform | Liquid |

| Flash Point | 92 °C (198 °F) (closed cup) |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

3-(Trimethoxysilyl)propyl methacrylate is a clear, colorless to faint yellow liquid at room temperature with specific physical and chemical characteristics that make it suitable for various applications . Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 3-(Trimethoxysilyl)propyl methacrylate

The compound is known by several synonyms, including γ-methacryloxypropyltrimethoxysilane and [3-(methacryloyloxy)propyl]trimethoxysilane . It is typically stored at 2-8°C under nitrogen to prevent premature polymerization and hydrolysis of the methoxy groups .

Structural Analysis

The molecular structure of 3-(Trimethoxysilyl)propyl methacrylate features a methacrylate group connected to a trimethoxysilyl group via a propyl chain. The methacrylate portion contains a carbon-carbon double bond that can participate in addition polymerization, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can subsequently condense to form siloxane bonds .

The structure can be represented by the SMILES notation: COSi(OC)OC . The InChI representation is 1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 .

Spectroscopic analysis, particularly NMR spectroscopy, has been used to characterize the compound. The ²⁹Si NMR spectrum of 3-(Trimethoxysilyl)propyl methacrylate shows a characteristic peak at δ = -42.8 ppm, attributed to the methoxysilyl –Si(OCH₃)₃ moieties . After hydrolysis, this peak disappears, and new signals appear at δ = -48.5, -56.8, and -58.2 ppm, which can be attributed to –Si(OH)₃, –Si(O)(OH)₂, and –Si(O)₂(OH), respectively .

Synthesis Methods and Reactivity

3-(Trimethoxysilyl)propyl methacrylate's chemical reactivity is primarily associated with its two functional groups: the methacrylate group and the trimethoxysilyl moiety. The methacrylate group can undergo radical polymerization reactions, while the trimethoxysilyl group is susceptible to hydrolysis and condensation reactions .

The hydrolysis of the methoxy groups results in the formation of silanol (Si-OH) groups, which can be confirmed by a signal at δ = 13.61 ppm in the proton NMR spectrum . These silanol groups can then undergo condensation reactions with other silanol groups or with hydroxyl-containing surfaces to form siloxane (Si-O-Si) bonds . This reactivity makes 3-(Trimethoxysilyl)propyl methacrylate particularly useful as a coupling agent between organic and inorganic materials.

Additionally, the carbon-carbon double bond in the methacrylate group can participate in various polymerization reactions, including radical polymerization, group transfer polymerization, and atom transfer radical polymerization . This dual reactivity enables the creation of complex hybrid materials with tailored properties.

Applications of 3-(Trimethoxysilyl)propyl methacrylate

Biomaterial Applications

3-(Trimethoxysilyl)propyl methacrylate has found extensive use in biomaterials science owing to its unique chemical properties. It has been used to covalently link polyacrylamide gels to glass plates, preventing the gels from lifting due to shrinking or swelling during isoelectric focusing and staining procedures . This application is particularly valuable in protein electrophoresis and other analytical techniques.

The compound has also been employed to attach cells, microscopic sections, and total organs to slides and other glass surfaces for in situ hybridization purposes . The attachment achieved using 3-(Trimethoxysilyl)propyl methacrylate is faster and considerably more durable than when using poly-L-lysine or other protein systems, making it an excellent choice for histological and cytological studies .

In tissue engineering, it has been used to develop macroporous scaffolds through reaction with polyhedral oligomeric silsesquioxane (POSS) . These scaffolds exhibit properties suitable for hard-tissue engineering applications, such as bone replacement, with appropriate porosity and mechanical characteristics .

Polymer Science Applications

In polymer science, 3-(Trimethoxysilyl)propyl methacrylate serves multiple functions and has been extensively studied for various applications. It has been successfully polymerized using group transfer polymerization (GTP) to produce well-defined homopolymers and copolymers with controlled architectures and topologies . These polymers can be further used to fabricate functional hybrid materials like hydrogels and films with specific properties for targeted applications .

The compound has been utilized in the preparation of poly(methyl methacrylate)/hydroxyapatite (PMMA/HA) composites, where it acts as a surface treatment for hydroxyapatite at different concentrations (2%, 4%, 6%, and 8%) . This surface modification improves the interfacial adhesion between the polymer matrix and the hydroxyapatite filler, leading to enhanced mechanical properties of the composite .

Researchers have also incorporated 3-(Trimethoxysilyl)propyl methacrylate in the synthesis of polymer electrolyte materials for lithium-ion batteries, taking advantage of its ability to form cross-linked networks with improved ionic conductivity .

Material Science Applications

The applications of 3-(Trimethoxysilyl)propyl methacrylate in material science are diverse and continue to expand. It has been used as a coupling agent in the preparation of visible-light-curable urethane-modified epoxy acrylate/SiO₂ composites, improving adhesion between the SiO₂ nanoparticles and the resin matrix for dental restorative materials .

Researchers have synthesized organic-inorganic hybrid materials based on poly(acrylic acid), 3-(Trimethoxysilyl)propyl methacrylate, and aluminum oxide using a two-step process involving radical polymerization followed by a sol-gel process . These hybrids show promising properties for various applications, including coatings, adhesives, and functional materials.

Research Developments

Scaffold Development for Tissue Engineering

Recent research has focused on developing macroporous scaffolds based on 3-(Trimethoxysilyl)propyl methacrylate-POSS hybrids for bone tissue engineering applications . These scaffolds are synthesized via the reaction of 3-(Trimethoxysilyl)propyl methacrylate and trifluoromethanesulfonate-POSS salt, resulting in a hybrid material that can be thermally cured under mild conditions .

The microstructural properties of these scaffolds have been evaluated using X-ray microcomputed tomography (micro-CT) and nanoindentation tests . The micro-CT analysis provides information on the geometrical measures of the microstructure, including porosity and thickness distribution, while nanoindentation tests yield data on the mechanical properties such as hardness, stiffness modulus, and creep behavior .

The resulting scaffolds exhibit a macroporous structure with interconnected channels, with pore sizes ranging from 150-600 μm and wall thickness of about 6-8 μm . The surface roughness of the scaffolds is achieved through the use of ammonium carbonate, which spontaneously liberates ammonia and carbon dioxide during thermal decomposition at approximately 60°C, serving as an agent that opens non-interconnected macropores .

Table 2: Characteristics of 3-(Trimethoxysilyl)propyl methacrylate-POSS Scaffolds for Tissue Engineering

Polymer Synthesis and Characterization

Significant advancements have been made in the synthesis and characterization of polymers based on 3-(Trimethoxysilyl)propyl methacrylate. Group Transfer Polymerization (GTP) has been successfully employed to polymerize this compound, producing well-defined polymers with different architectures and topologies . The resulting polymers can be used to fabricate functional hybrid materials like hydrogels and films with tailored properties .

Researchers have also explored atom transfer radical polymerization (ATRP) for the synthesis of reactive block copolymers containing 3-(Trimethoxysilyl)propyl methacrylate . These block copolymers can serve as building blocks for various hybrid nanomaterials with enhanced properties .

Studies have investigated the effect of different concentrations of 3-(Trimethoxysilyl)propyl methacrylate on the mechanical, thermal, and morphological properties of poly(methyl methacrylate)/hydroxyapatite composites . These composites are prepared using heat-processing polymers powder and liquid method with a ratio of 10:4, following dental laboratory practices . The surface treatment of hydroxyapatite with 3-(Trimethoxysilyl)propyl methacrylate has been examined using Fourier Transform Infrared Ray Spectroscopy (FTIR) to confirm successful modification .

Organic-Inorganic Hybrid Materials

The development of organic-inorganic hybrid materials based on 3-(Trimethoxysilyl)propyl methacrylate has attracted considerable attention due to the unique properties that can be achieved through the combination of organic and inorganic components .

Researchers have synthesized and characterized hybrid materials based on poly(acrylic acid) (PAA), 3-(Trimethoxysilyl)propyl methacrylate, and aluminum oxide (Al₂O₃) using a two-step process: polymerization via radical initiation followed by a sol-gel process . The hybrids were prepared by keeping constant the amount of acrylic acid and aluminum oxide precursor while varying the amount of 3-(Trimethoxysilyl)propyl methacrylate .

The physical and chemical properties of these hybrids have been investigated using various analytical techniques, including infrared spectroscopy (FT-IR), X-ray diffraction (XRD), N₂ absorption (SBET), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) . The results indicate that all materials are simultaneous interpenetrating networks (SIPNs), and their morphologies and properties depend on the amount of 3-(Trimethoxysilyl)propyl methacrylate incorporated . All materials show good thermal stability, with the surface area of the composite decreasing as more 3-(Trimethoxysilyl)propyl methacrylate is incorporated into the network .

Another approach involves the synthesis of zinc oxide-encapsulated poly(methyl methacrylate)-chitosan core-shell hybrid particles using 3-(Trimethoxysilyl)propyl methacrylate-modified ZnO nanoparticles . These hybrid materials exhibit enhanced electrochemical properties and could find applications in various fields, including sensors and catalysis .

Future Perspectives

The unique properties and versatility of 3-(Trimethoxysilyl)propyl methacrylate continue to drive research and development in various fields. Some promising future directions include the development of stimuli-responsive materials by incorporating this compound into smart polymer systems and the exploration of its potential in 3D printing technologies for biomedical applications.

Researchers are also investigating its role in creating self-healing materials, enhancing its performance in dental and orthopedic applications, and integrating it into advanced coating technologies for improved durability and functionality. The compound's ability to form covalent bonds with both organic and inorganic materials makes it particularly valuable for interface engineering in composite materials.

As analytical techniques and synthetic methodologies continue to advance, a deeper understanding of the structure-property relationships of 3-(Trimethoxysilyl)propyl methacrylate-based materials will emerge, leading to novel applications and improved performance in existing ones. The compound's role in developing materials for sustainable energy applications, such as polymer electrolytes for lithium-ion batteries, is also an area of growing interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume